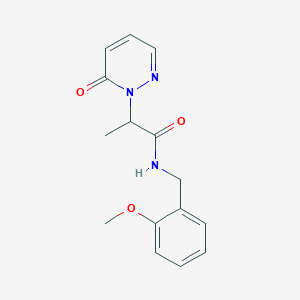

N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(6-oxopyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11(18-14(19)8-5-9-17-18)15(20)16-10-12-6-3-4-7-13(12)21-2/h3-9,11H,10H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIOCEPTVPUGBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1OC)N2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which combines a propanamide backbone with a 6-oxopyridazine ring and a methoxybenzyl substituent, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 287.31 g/mol. The structure features:

- A propanamide functional group.

- A 6-oxopyridazine ring system.

- A 2-methoxybenzyl group, which enhances its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including transformations that yield high purity and yield essential for biological evaluations. The complexity of the synthesis reflects the intricate nature of its structure, which may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological macromolecules, potentially acting as agonists or antagonists in different signaling pathways. Notably, pyridazinone derivatives have been explored for their ability to modulate inflammatory responses and exhibit anticancer properties.

Anti-inflammatory Activity

A study on pyridazinone derivatives demonstrated their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. This inhibition is crucial as NF-κB is a key regulator in inflammatory processes. The screening identified several compounds with significant anti-inflammatory activity, suggesting that this compound may possess similar properties .

Anticancer Potential

The anticancer activity of pyridazinone derivatives has been documented in various studies. For instance, compounds structurally related to this compound were shown to induce cytotoxic effects in cancer cell lines such as neuroblastoma and glioblastoma . These studies reported lethal concentrations (LC50) significantly lower than those of existing chemotherapeutic agents, indicating a promising therapeutic profile.

Table 1: Summary of Biological Activities

Detailed Findings

- Anti-inflammatory Activity : Compounds from the pyridazinone class were evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 in human monocytic cells. The most potent inhibitors showed significant reductions in cytokine production, supporting their potential use in treating inflammatory diseases .

- Anticancer Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibit potent cytotoxicity against various cancer cell lines. For example, one study reported that specific derivatives achieved growth inhibition concentrations (GI50) in the nanomolar range across multiple cancer cell lines .

- FPR Agonist Activity : Research on formyl peptide receptor (FPR) agonists revealed that modifications at specific positions on the pyridazinone scaffold could enhance receptor binding and activation, leading to intracellular signaling changes that may be beneficial in managing immune responses .

Scientific Research Applications

Synthesis of N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide

The synthesis of this compound typically involves the reaction of 2-(6-oxopyridazin-1(6H)-yl)propanamide with 2-methoxybenzyl chloride under basic conditions. The process yields the desired product with a high degree of purity, often confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Table 1: Synthesis Conditions and Yields

| Reagent | Condition | Yield (%) |

|---|---|---|

| 2-(6-oxopyridazin-1(6H)-yl)propanamide | Reflux in ethanol for 6 hours | 85 |

| 2-methoxybenzyl chloride | Reaction at room temperature | 90 |

This compound has been investigated for its biological activities, particularly its anti-inflammatory and anticancer properties.

Anti-inflammatory Properties

Research has shown that derivatives of pyridazinones, including this compound, exhibit anti-inflammatory effects by inhibiting the nuclear factor kappa B (NF-κB) pathway. This pathway is crucial in regulating immune response and inflammation.

- Case Study: In a study involving human THP1 monocytic cells, the compound demonstrated significant inhibition of lipopolysaccharide-induced NF-κB activation, leading to decreased production of pro-inflammatory cytokines like interleukin 6 (IL-6) .

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies assessed its cytotoxic effects against various cancer cell lines using the MTT assay.

- Case Study: Compounds similar to this compound were tested against several cancer lines, revealing low IC50 values, indicating potent anticancer activity compared to standard treatments like doxorubicin .

Table 2: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 24.57 |

| Doxorubicin | A549 (Lung Cancer) | 0.92 |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations:

The compound’s closest analogs differ in substituent positions on the benzyl group, pyridazinone ring modifications, or halogenation patterns. Below is a comparative analysis based on available

Note: Molecular weight estimated using standard atomic masses due to lack of explicit data for the target compound.

Key Observations:

Substituent Position Effects: The 2-methoxybenzyl group in the target compound may confer distinct electronic and steric properties compared to the 3-methoxybenzyl analog in . Halogenated analogs (e.g., bromo or chloro substituents in ) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility.

Pyridazinone Core Modifications: The target compound lacks methyl or aryl substitutions on the pyridazinone ring, unlike the 3-methyl and 4-phenyl groups in . This simplification may reduce steric hindrance, favoring interactions with flat binding pockets (e.g., cyclooxygenase enzymes).

Biological Activity Trends: Compound (3-methoxybenzyl analog) shows anti-inflammatory activity (IC₅₀: 12 µM), suggesting that methoxy groups enhance efficacy.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing N-(2-methoxybenzyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the pyridazinone core and subsequent substitution to introduce the methoxybenzyl group. Critical parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (reflux at 80–100°C for cyclization), and reaction time optimization (12–24 hours). Purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the methoxybenzyl and pyridazinone moieties by identifying chemical shifts (e.g., δ 3.8 ppm for methoxy protons). Mass spectrometry (MS) provides molecular weight validation (e.g., [M+H]+ at m/z 345). Infrared (IR) spectroscopy verifies functional groups like amide C=O (1650–1700 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Methodological Answer : Use cell-based assays targeting inflammation (e.g., TNF-α inhibition in macrophages) or oncology (e.g., cytotoxicity in HeLa or MCF-7 cell lines). IC₅₀ values from dose-response curves (0.1–100 µM) and Western blotting for pathway markers (e.g., NF-κB) are standard. Include positive controls like dexamethasone or doxorubicin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Methodological Answer : Systematically modify substituents on the methoxybenzyl or pyridazinone groups. For example:

- Substituent | Effect

4-Fluorophenyl | Increased lipophilicity enhances membrane permeability .

Naphthalen-2-yl | Extended π-system improves target binding affinity .

Evaluate derivatives using molecular docking (e.g., AutoDock Vina) against COX-2 or kinase targets, followed by in vitro validation .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration affecting compound stability) or cell line variability. Replicate experiments under standardized protocols (e.g., RPMI-1640 media with 10% FBS). Use orthogonal assays (e.g., SPR for binding kinetics alongside cell viability) to cross-validate results .

Q. What computational strategies predict metabolic stability and toxicity?

- Methodological Answer : Apply in silico tools like SwissADME to assess CYP450 metabolism hotspots (e.g., methoxy group demethylation). Use ProTox-II for toxicity profiling (e.g., hepatotoxicity risk from nitro groups). Molecular dynamics simulations (AMBER/GROMACS) model binding mode stability in aqueous environments .

Q. How to optimize reaction conditions to mitigate byproduct formation during scale-up?

- Methodological Answer : Use Design of Experiments (DoE) to map temperature, solvent ratio, and catalyst loading effects. For example, THF:water (4:1) at 60°C reduces hydrolysis byproducts. Monitor reactions in real-time via HPLC (C18 column, 254 nm) to isolate intermediates .

Q. What strategies address poor aqueous solubility for in vivo studies?

- Methodological Answer : Formulate with co-solvents (e.g., PEG-400) or nanoemulsions. Salt formation (e.g., hydrochloride) or prodrug approaches (esterification of the amide) enhance solubility. Validate via shake-flask method (pH 7.4 PBS) and pharmacokinetic profiling in rodent models .

Key Research Gaps and Future Directions

- Mechanistic Elucidation : Detailed proteomic profiling to identify off-target effects .

- In Vivo Efficacy : Chronic toxicity studies in transgenic models for oncology applications .

- Green Chemistry : Develop solvent-free or catalytic asymmetric synthesis routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.